molecular formula C9H10ClNO2S B2727555 N-(2-Chlorophenyl)-1,3-propanesultam CAS No. 71703-11-2

N-(2-Chlorophenyl)-1,3-propanesultam

Cat. No.: B2727555
CAS No.: 71703-11-2
M. Wt: 231.69
InChI Key: WQYJDNBRTFGPHS-UHFFFAOYSA-N
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Description

Contextualization within Sultam Chemistry and Organosulfur Compounds

Organosulfur compounds are a diverse class of molecules with significant roles in chemistry and biology. p212121.com Many naturally occurring and synthetic organosulfur compounds exhibit important medicinal properties. p212121.com

Sultams, or cyclic sulfonamides, represent a key subclass of organosulfur compounds. koreascience.kr They are analogous to lactams (cyclic amides) and have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. chemicalbook.com The sulfonamide group is a crucial pharmacophore found in numerous approved drugs. nih.gov The cyclic nature of the sultam scaffold imparts conformational rigidity, which can be advantageous for binding to biological targets. chemicalbook.com

The 1,3-propanesultam core of the target molecule is derived from 1,3-propane sultone, a cyclic sulfonate ester. wikipedia.org 1,3-Propane sultone is a reactive compound used to introduce the sulfopropyl group into various molecules. chemicalbook.com The reaction of 1,3-propane sultone with primary amines is a common method for synthesizing N-substituted 1,3-aminopropanesulfonic acids, which can then be cyclized to form the corresponding sultams. koreascience.kr

Overview of Research Significance and Potential Academic Applications

While specific research on N-(2-Chlorophenyl)-1,3-propanesultam is not widely published, the broader class of sultam derivatives has been the subject of extensive academic investigation. The academic significance of this compound can be inferred from the established applications of related N-aryl sultams and 1,3-propanesultam derivatives.

Sultams are recognized for their potential in various therapeutic areas. Research has shown that sultam derivatives can exhibit a range of biological activities, including:

Antiviral nih.gov

Anticancer nih.gov

Anti-inflammatory nih.gov

Antidiabetic nih.gov

The incorporation of a sultam moiety into a molecule can enhance its biological activity. nih.gov For instance, certain sultam derivatives have been investigated as inhibitors of specific enzymes, such as carbonic anhydrase. researchgate.net

The 2-chlorophenyl substituent on the nitrogen atom of this compound is a common feature in many pharmaceutically active molecules. The presence of a halogen atom can influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. Therefore, this compound could be a subject of academic interest for synthesizing and screening new potential therapeutic agents.

Historical Perspective of Related Sultam Derivatives Research and Development

The history of sultam research is intrinsically linked to the development of sulfonamides, a class of drugs that revolutionized medicine in the 20th century.

The journey began with the discovery of prontosil (B91393), a sulfonamide-containing dye, by Gerhard Domagk in the 1930s, which was found to have antibacterial activity. openaccesspub.org This discovery, which earned Domagk the Nobel Prize in 1939, revealed that prontosil was a prodrug, metabolized in the body to the active agent sulfanilamide. openaccesspub.org This breakthrough spurred the synthesis and investigation of a vast number of sulfonamide derivatives for various medicinal purposes. openaccesspub.org

Early research into cyclic sulfonamides, or sultams, can be traced back to the mid-20th century. A 1954 review in Chemical Reviews titled "The Chemistry of Sultones and Sultams" indicates that the fundamental chemistry of these compounds was being explored by that time. acs.org

Initially, the application of sultam derivatives was primarily focused on their antibacterial properties. nih.gov However, over the decades, research has expanded significantly to explore their potential as anticancer, anti-inflammatory, antidiabetic, and antiviral agents. nih.gov This expansion of research reflects a broader trend in medicinal chemistry of exploring the therapeutic potential of established chemical scaffolds in new disease areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S/c10-8-4-1-2-5-9(8)11-6-3-7-14(11,12)13/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYJDNBRTFGPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Chlorophenyl 1,3 Propanesultam

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of N-(2-Chlorophenyl)-1,3-propanesultam provides a logical framework for identifying potential synthetic routes and key starting materials. The primary disconnection points in the target molecule are the carbon-nitrogen (C-N) bond linking the sultam ring to the chlorophenyl group and the bonds within the sultam ring itself.

Primary Disconnections:

C-N Bond Disconnection: Breaking the bond between the nitrogen atom of the sultam and the 2-chlorophenyl ring suggests two main precursors: 1,3-propanesultam and a 2-chlorophenyl halide (or an equivalent electrophilic/nucleophilic partner). This approach focuses on forming the N-aryl bond as a key step.

Sultam Ring Disconnection: A disconnection within the 1,3-propanesultam ring points towards a linear precursor, typically a 3-halo- or 3-hydroxypropylsulfonamide derivative of 2-chloroaniline (B154045). This strategy involves forming the sultam ring via an intramolecular cyclization.

Based on this analysis, the key precursors for the synthesis of this compound can be identified as:

1,3-Propanesultone or 3-chloropropanesulfonyl chloride (for forming the sultam core).

2-Chloroaniline (as the source of the N-aryl moiety).

3-Halopropylamines or 3-aminopropan-1-ol (as linear precursors for cyclization).

Classical Synthetic Routes to the Sultam Core

Classical approaches to the synthesis of this compound typically involve a two-step process: formation of the sultam ring followed by N-arylation, or the synthesis of an N-arylated linear precursor that is then cyclized.

The formation of the 1,3-propanesultam ring is a crucial step in many synthetic strategies. A common method involves the intramolecular cyclization of a functionalized propanesulfonyl derivative. For instance, 3-chloropropanesulfonyl chloride can react with an amine to form a sulfonamide, which can then undergo an intramolecular nucleophilic substitution to yield the sultam ring.

Another well-established method is the reaction of 1,3-propanesultone with a suitable nucleophile. utwente.nlnih.gov 1,3-Propanesultone is a cyclic sulfonic acid ester that can be ring-opened by nucleophiles, such as the anion of 2-chloroaniline, to generate a linear sulfonate intermediate that can subsequently be cyclized to the desired sultam.

Traditional N-arylation methods often involve the reaction of a pre-formed 1,3-propanesultam with an activated aryl halide, such as 2-chlorofluorobenzene, under basic conditions. However, these reactions can be low-yielding and require harsh conditions.

A more common classical approach is to introduce the 2-chlorophenyl group at an earlier stage. For example, 2-chloroaniline can be reacted with 3-chloropropanesulfonyl chloride to form N-(2-chlorophenyl)-3-chloropropane-1-sulfonamide. This intermediate can then be cyclized under basic conditions to afford this compound.

Precursor 1 Precursor 2 Reaction Type Key Intermediate
2-Chloroaniline3-Chloropropanesulfonyl chlorideSulfonamide formationN-(2-chlorophenyl)-3-chloropropane-1-sulfonamide
1,3-Propanesultam2-Chlorophenyl halideNucleophilic aromatic substitution-
3-Aminopropan-1-ol2-Chlorophenylboronic acidChan-Lam coupling followed by cyclizationN-(2-chlorophenyl)-3-hydroxypropane-1-sulfonamide

Modern Catalytic Approaches to Synthesis

Modern synthetic organic chemistry offers more efficient and selective methods for the construction of C-N bonds and heterocyclic rings, which are applicable to the synthesis of this compound.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of N-aryl bonds. uwindsor.canih.govresearchgate.net This methodology can be applied to the synthesis of this compound by coupling 1,3-propanesultam with 2-chloroiodobenzene or 2-chlorobromobenzene in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acs.org The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphines often providing the best results. organic-chemistry.org

Copper-catalyzed N-arylation reactions, such as the Chan-Evans-Lam coupling, provide an alternative to palladium-based methods. rsc.org This approach can be used to couple 1,3-propanesultam with 2-chlorophenylboronic acid.

Catalyst System Reactant 1 Reactant 2 Typical Conditions
Pd(OAc)2 / Buchwald Ligand1,3-Propanesultam2-ChloroiodobenzeneBase (e.g., Cs2CO3), Toluene, Heat
Cu(OAc)2 / Pyridine1,3-Propanesultam2-Chlorophenylboronic acidO2 or air, CH2Cl2

While this compound itself is achiral, organocatalysis offers powerful strategies for the asymmetric synthesis of chiral sultam derivatives. rsc.orgbohrium.comacs.orgrsc.orgnih.gov These methods often involve the use of chiral catalysts, such as cinchona alkaloids or proline derivatives, to control the stereochemical outcome of key bond-forming reactions. For instance, an organocatalytic enantioselective aza-Michael addition of a nucleophile to an α,β-unsaturated N-sulfonyl imine could be a potential route to chiral sultams. Although not directly applicable to the synthesis of the achiral target compound, these methodologies are at the forefront of sultam synthesis and are crucial for the preparation of enantiomerically pure sultam-containing compounds for various applications.

Green Chemistry Principles in Synthetic Design

In recent years, the principles of green chemistry have become integral to the design of synthetic routes for chemical compounds. The application of these principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include the use of alternative solvents and energy sources.

Alternative Solvents:

Traditional organic solvents often used in N-alkylation reactions can be volatile, toxic, and difficult to recycle. Green chemistry encourages the use of more environmentally benign alternatives. For the synthesis of N-aryl sultams, ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising green solvents. psu.edursc.org These solvents are characterized by their low vapor pressure, high thermal stability, and potential for recyclability. For instance, ionic liquids such as [BMIM][BF4] and [BMIM][PF6] have been shown to be excellent media for the N-alkylation of poorly reactive esters with 1,3-propane sultone, a reaction analogous to the synthesis of the target compound. rsc.org The use of a simple mixture of choline (B1196258) chloride (ChCl) and lactic acid as a deep eutectic solvent has also been reported to provide excellent results for the allylic alkylation of anilines under mild conditions. rsc.org

Microwave-Assisted Synthesis:

Microwave irradiation has been established as a green technology in organic synthesis. It often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. organic-chemistry.orgacs.org The application of microwave assistance to the synthesis of this compound could offer significant advantages. A plausible microwave-assisted approach would involve heating a mixture of 2-chloroaniline and 1,3-propanesultone in a suitable solvent under controlled microwave irradiation. This technique has been successfully applied to the synthesis of various sulfonamides, demonstrating its potential for this specific transformation. tandfonline.comnih.gov

A comparative overview of conventional versus green synthetic approaches is presented in the table below:

FeatureConventional SynthesisGreen Synthesis
Solvent Volatile Organic Solvents (e.g., Toluene, DMF)Ionic Liquids, Deep Eutectic Solvents, Water
Energy Source Conventional Heating (Oil Bath, Heating Mantle)Microwave Irradiation
Reaction Time Several hours to daysMinutes to a few hours
Waste Generation Higher due to solvent use and potential side reactionsLower due to solvent recycling and higher selectivity

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Typically, a GC-MS analysis of N-(2-Chlorophenyl)-1,3-propanesultam would involve injecting a solution of the compound into the gas chromatograph. The compound would travel through a capillary column and separate from other components based on its boiling point and affinity for the column's stationary phase. Upon elution from the GC column, the molecule would enter the mass spectrometer, where it is ionized, fragmented, and detected.

The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight (231.70 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S) isotopes. The fragmentation pattern would provide further structural information. For instance, cleavage of the propane (B168953) sultam ring and the chlorophenyl group would produce specific fragment ions, aiding in the unequivocal identification of the molecule.

A hypothetical data table for the expected major fragments in a GC-MS analysis is presented below. The precise retention time would be dependent on the specific GC conditions employed (e.g., column type, temperature program, carrier gas flow rate).

Retention Time (min)Fragment (m/z)Proposed Ion Structure
Hypothetical231/233[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl)
Hypothetical127/129[C₆H₄Cl-N]⁺
Hypothetical121[C₃H₆NO₂S]⁺
Hypothetical111/113[C₆H₄Cl]⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov This method provides detailed insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Analysis and Molecular Conformation

While a specific crystal structure for this compound has not been publicly reported, analysis of related structures, such as other N-substituted phenyl compounds and cyclic sulfones, allows for a predictive understanding of its likely solid-state conformation. dcu.ieresearchgate.net

The molecule consists of a 2-chlorophenyl group attached to the nitrogen atom of a 1,3-propanesultam ring. The conformation of the five-membered sultam ring is expected to adopt a twisted or envelope conformation to minimize steric strain. The dihedral angle between the plane of the phenyl ring and the mean plane of the sultam ring would be a key conformational parameter, influenced by steric hindrance from the ortho-chloro substituent.

A hypothetical table of crystallographic data, based on typical values for similar organic compounds, is provided below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value

Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would be expected to pack in a manner dictated by various intermolecular forces. Although the molecule lacks classical hydrogen bond donors, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. nih.gov Therefore, weak C-H···O hydrogen bonds involving the aromatic and aliphatic C-H groups are likely to be a significant feature of the crystal packing. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2-Chlorophenyl)-1,3-propanesultam. These calculations, based on the principles of quantum mechanics, provide a detailed description of the molecule's electronic structure and geometry.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. For this compound, analysis of its electronic structure involves determining the distribution of electrons and the energies of molecular orbitals. While specific experimental data for this compound is not extensively available, theoretical calculations on analogous chlorophenyl compounds provide a framework for understanding its characteristics. dcu.iematerialsciencejournal.org

Key parameters often calculated include the distribution of electron density, which can highlight regions of the molecule that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species. For instance, in similar molecules, the chlorine atom and the sulfonyl group significantly influence the electronic landscape. dcu.ie

Energy Minimization and Conformational Analysis

This compound, like many organic molecules, can exist in various spatial arrangements or conformations. Energy minimization and conformational analysis are computational techniques used to identify the most stable three-dimensional structure of the molecule. nih.govmdpi.com These studies calculate the potential energy of different conformations to find the one with the lowest energy, which is typically the most abundant form of the molecule under normal conditions. nih.gov

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a sophisticated model for understanding chemical bonding and electronic properties. libretexts.orglibretexts.orgyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. materialsciencejournal.org

For related chlorophenyl compounds, quantum chemical calculations have been used to determine these orbital energies. materialsciencejournal.orgresearchgate.net These values are instrumental in predicting the molecule's reactivity in various chemical reactions.

Parameter Significance
HOMO Energy Indicates electron-donating ability.
LUMO Energy Indicates electron-accepting ability.
HOMO-LUMO Gap Relates to chemical reactivity and stability.

This table outlines the significance of key parameters derived from Molecular Orbital Theory, which are applicable to the study of this compound.

Molecular Docking and Dynamics Simulations

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are employed. These computational methods predict how a molecule might interact with a specific biological target, such as a protein.

Prediction of Binding Modes with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govnih.gov In the context of drug discovery, this involves docking the small molecule (ligand), this compound, into the binding site of a protein. The goal is to identify the most likely binding pose and to estimate the strength of the interaction, often expressed as a docking score. scispace.com

While specific docking studies for this compound are not widely published, studies on similar compounds have demonstrated the utility of this approach in identifying potential biological targets and understanding the key interactions that stabilize the ligand-protein complex. mdpi.com

Ligand-Protein Interaction Profiling

Following molecular docking, a detailed analysis of the interactions between the ligand and the protein is conducted. This profiling identifies the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. nih.govnih.gov

For a molecule like this compound, the chlorine atom on the phenyl ring and the oxygen atoms of the sultam ring are likely to be key sites for interaction. Understanding this interaction profile is crucial for the rational design of more potent and selective analogs.

Interaction Type Potential Functional Groups Involved
Hydrogen Bonding Sulfonyl oxygens, aromatic ring
Hydrophobic Interactions Phenyl ring, propane (B168953) chain
Halogen Bonding Chlorine atom

This table summarizes the potential ligand-protein interactions for this compound based on its chemical structure.

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

A comprehensive search of the current scientific literature reveals a notable absence of specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) modeling studies focused on this compound or its close derivatives. While SAR and QSAR are powerful computational tools for predicting the biological activity of molecules based on their structural and physicochemical properties, it appears that dedicated research applying these methodologies to this particular compound has not been published.

Generally, a computational SAR study would involve the generation of a dataset of analogous compounds with known activities. From the structures of these molecules, a wide array of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule, including electronic properties (such as atomic charges and dipole moments), steric properties (like molecular volume and surface area), and hydrophobic properties (for instance, the partition coefficient, LogP).

For this compound, some basic molecular properties have been computationally predicted and are available in chemical databases. These properties can serve as a foundational dataset for future SAR modeling.

Table 1: Computed Molecular Properties of this compound

PropertyValueDescription
Topological Polar Surface Area (TPSA)37.38 ŲA measure of the surface area of polar atoms in a molecule, which correlates with drug transport properties.
LogP (Octanol-Water Partition Coefficient)1.8799Indicates the lipophilicity of the compound.
Hydrogen Bond Acceptors2The number of atoms that can accept a hydrogen bond.
Hydrogen Bond Donors0The number of atoms that can donate a hydrogen bond.
Rotatable Bonds1The number of bonds that allow free rotation, influencing conformational flexibility.

Data sourced from publicly available chemical databases. chemscene.com

The development of a robust SAR model for this compound would necessitate the synthesis and biological evaluation of a series of structurally related compounds to generate the necessary activity data for model building and validation.

Reaction Mechanism Studies (Computational)

Similar to the status of SAR modeling, there is a lack of published computational studies detailing the reaction mechanisms involving this compound. Computational reaction mechanism studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to elucidate the step-by-step pathway of a chemical transformation.

These studies are instrumental in:

Identifying Intermediates and Transition States: Mapping the potential energy surface of a reaction to locate stable intermediates and high-energy transition states.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which provides insights into reaction kinetics and feasibility.

Investigating Reaction Pathways: Comparing different possible routes a reaction could take to identify the most favorable pathway.

Understanding Stereoselectivity and Regioselectivity: Explaining why a reaction yields a particular stereoisomer or regioisomer.

A hypothetical computational study on the synthesis of this compound, for instance, could investigate the key bond-forming steps, the role of catalysts, and the influence of solvent on the reaction pathway. Such a study would provide valuable information for optimizing reaction conditions and improving yield. However, at present, no such specific computational analyses for this compound are available in the peer-reviewed literature.

While computational and theoretical chemistry offers powerful methodologies for understanding the properties and reactivity of chemical compounds, the application of these techniques to this compound remains an unexplored area of research. There are currently no specific, detailed studies on Structure-Activity Relationship (SAR) modeling or computational reaction mechanism analysis for this compound in the public domain. The foundational computed molecular properties are available and could serve as a starting point for future in silico investigations, which would be invaluable for guiding the synthesis of new derivatives and understanding their chemical behavior.

Investigation of Biological Interactions and Molecular Mechanisms in Vitro Focus

Enzyme Inhibition Studies

No studies documenting the enzyme inhibition properties of N-(2-Chlorophenyl)-1,3-propanesultam are available in the current scientific literature.

In Vitro Assay Development and Kinetic Analysis

There is no information on the development of specific in vitro assays or any kinetic analysis for this compound. Research in this area would typically involve developing a protocol to measure the activity of a target enzyme in the presence and absence of the compound. Kinetic analysis would then determine parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's potency.

Mechanism of Enzyme Inhibition (e.g., Reversible, Irreversible, Competitive, Non-Competitive)

The mechanism by which this compound may inhibit enzymes is unknown, as no studies have been published on this topic. Mechanistic studies would typically involve kinetic experiments that vary the concentrations of both the substrate and the inhibitor to determine if the inhibition is reversible or irreversible, and whether it is competitive, non-competitive, uncompetitive, or mixed.

Specific Enzyme Targets (e.g., Proteasomes, Cholinesterases, Isocitrate Dehydrogenase, Protoporphyrinogen-IX Oxidase)

There is no evidence to suggest that this compound interacts with or inhibits any of the following enzyme targets:

Proteasomes: These are protein complexes that degrade unneeded or damaged proteins. mdpi.comnih.gov Inhibition of proteasomes is a therapeutic strategy in cancer. mdpi.com

Cholinesterases: These enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), break down acetylcholine, a key neurotransmitter. nih.govnih.gov Inhibitors are used to treat conditions like Alzheimer's disease. researchgate.netchemscene.com

Isocitrate Dehydrogenase (IDH): These enzymes are involved in the citric acid cycle. nih.gov Mutations in IDH1 and IDH2 are linked to certain cancers, and specific inhibitors have been developed as targeted therapies. researchgate.netmdpi.comnih.gov

Protoporphyrinogen-IX Oxidase (PPO): This enzyme is crucial in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. researchgate.netnih.gov PPO inhibitors are primarily used as herbicides.

Structure-Based Ligand Design Principles (Focused on Ligand-Target Interactions)

As no enzyme targets for this compound have been identified, no structure-based ligand design studies have been conducted. This approach relies on having a three-dimensional structure of the target protein to rationally design molecules that can bind with high affinity and specificity to a binding site.

Investigation of Antimicrobial Efficacy In Vitro

No studies have been published that assess the potential antimicrobial efficacy of this compound.

Antibacterial Activity Assessment

There is no data available from in vitro studies, such as minimum inhibitory concentration (MIC) assays or time-kill studies, to indicate whether this compound possesses any activity against bacterial strains.

Antifungal Activity Assessment

There is no available data from in vitro studies assessing the antifungal activity of this compound against any fungal species.

Molecular Mechanisms of Antimicrobial Action

No research has been published detailing the molecular mechanisms through which this compound may exert any antimicrobial effects.

Evaluation of Antiproliferative Activity In Vitro

Cell-Based Assays and Growth Inhibition Assessment on Cancer Cell Lines

Information from cell-based assays determining the growth inhibitory effects of this compound on cancer cell lines is not present in the current body of scientific literature.

Cellular Target Identification (e.g., Microtubule Binding)

There are no studies available that identify the specific cellular targets of this compound, such as its potential for microtubule binding.

Mechanisms of Cell Growth Modulation and Apoptosis Induction

The mechanisms by which this compound might modulate cell growth or induce apoptosis have not been investigated or reported.

Other Biological Target Interactions (e.g., Receptor Binding, Ion Channel Modulation)

No data exists on the interaction of this compound with other biological targets, including but not limited to receptor binding or ion channel modulation.

Development of In Vitro Binding Assays

The initial step in characterizing the biological activity of a compound like this compound involves the development of in vitro binding assays to identify and quantify its interaction with potential biological targets. These assays are crucial for determining the affinity and specificity of the compound for proteins such as receptors, enzymes, or ion channels.

A typical workflow for developing such assays would include:

Target Identification: Based on the structural features of this compound, particularly the sulfonamide (sultam) and chlorophenyl moieties, potential biological targets would be hypothesized. N-aryl sulfonamides are known to interact with a variety of targets, including carbonic anhydrases, kinases, and G-protein coupled receptors.

Assay Format Selection: A suitable assay format would be chosen based on the nature of the identified target. Common formats include:

Radioligand Binding Assays: These assays measure the direct binding of a radiolabeled ligand to a target. A radiolabeled version of this compound or a known ligand for the target would be used to determine the binding affinity (Kd) and the inhibition constant (Ki) of the unlabeled compound.

Enzyme-Linked Immunosorbent Assays (ELISAs): For targets that are enzymes or can be recognized by specific antibodies, ELISAs can be used to measure the binding interaction.

Fluorescence-Based Assays: Techniques such as fluorescence polarization (FP) or Förster resonance energy transfer (FRET) can be employed to monitor the binding event in real-time.

Assay Optimization and Validation: The chosen assay would be optimized for parameters such as buffer conditions, incubation time, and temperature. Validation would ensure the assay is robust, reproducible, and sensitive enough to detect the binding of this compound.

While specific binding data for this compound is not available, the table below illustrates the type of data that would be generated from such in vitro binding assays for a hypothetical target.

Assay TypeTarget ProteinLigand Concentration (nM)Measured ParameterResult
Radioligand BindingTarget X1 - 1000KiData N/A
Fluorescence PolarizationTarget Y1 - 1000IC50Data N/A
Enzymatic AssayEnzyme Z1 - 1000% InhibitionData N/A

Data in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not publicly available.

Elucidation of Molecular Recognition Events

Following the identification of a biological target and quantification of binding affinity, the next critical step is to elucidate the molecular recognition events that govern the interaction between this compound and its target. This involves understanding the specific atomic-level contacts, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Key techniques employed for this purpose include:

X-ray Crystallography: If the target protein can be crystallized in complex with this compound, X-ray crystallography can provide a high-resolution three-dimensional structure of the binding site. This would reveal the precise orientation of the compound and its interactions with specific amino acid residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping, can identify the parts of the compound that are in close contact with the target protein and map the binding interface on the protein surface.

Computational Modeling and Molecular Docking: In the absence of experimental structural data, computational methods can be used to predict the binding mode of this compound to a homology model or a known structure of the target protein. Molecular docking simulations can generate plausible binding poses and estimate the binding energy. These models can then guide further experimental studies, such as site-directed mutagenesis, to validate the predicted interactions.

The insights gained from these studies are fundamental for understanding the compound's mechanism of action and for guiding structure-activity relationship (SAR) studies aimed at optimizing its potency and selectivity.

The table below summarizes the key molecular interactions that would be investigated.

Interaction TypeInvolved Groups on this compoundPotential Interacting Residues on Target
Hydrogen BondingSulfonyl oxygens, Nitrogen atomPolar amino acids (e.g., Ser, Thr, Asn, Gln)
Hydrophobic Interactions2-Chlorophenyl ring, Propane (B168953) chainNonpolar amino acids (e.g., Leu, Ile, Val, Phe)
Aromatic Interactions (π-π)2-Chlorophenyl ringAromatic amino acids (e.g., Phe, Tyr, Trp)
Halogen BondingChlorine atomElectron-rich atoms (e.g., oxygen, nitrogen)

This table represents potential interactions based on the chemical structure of the compound; specific interactions are dependent on the actual biological target, for which data is not currently available.

Chemical Reactivity and Derivatization

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Moiety

The chlorophenyl moiety of the molecule is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for modifying aromatic systems. acs.org The outcome of such reactions is directed by the two substituents on the benzene (B151609) ring: the chloro group and the N-propanesultam group.

Given the structure of N-(2-Chlorophenyl)-1,3-propanesultam, the primary positions for electrophilic attack would be C4 (para to the sultam group and meta to the chloro group) and C6 (ortho to the sultam group and meta to the chloro group). The position C5 (para to the chloro group) is also a potential site. Steric hindrance from the sultam group might disfavor substitution at the C6 position.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration : Introduction of a nitro group (-NO₂), typically using a mixture of nitric acid and sulfuric acid.

Halogenation : Introduction of another halogen (e.g., -Br or -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation : Introduction of alkyl or acyl groups, although these reactions can be challenging on deactivated rings. nih.gov

The specific conditions required would need to overcome the deactivating effect of the chloro substituent.

Nucleophilic Addition and Substitution Reactions Involving the Sultam Ring

The sultam ring is characterized by a highly electrophilic sulfur atom due to the two attached oxygen atoms and the nitrogen atom. This makes the sulfur atom a prime target for nucleophilic attack. Such reactions typically proceed via cleavage of the sulfur-nitrogen (S-N) bond, as this is often the most labile bond in the ring. acs.org

Studies on analogous β-sultams have shown they are significantly more reactive towards hydrolysis than their acyclic sulfonamide counterparts, a reactivity attributed to ring strain. acs.org While the six-membered ring in 1,3-propanesultam is less strained than a four-membered β-sultam, the principle of nucleophilic attack at the sulfur center remains valid.

Table 1: Representative Nucleophilic Ring-Opening Reactions This table illustrates potential reactions based on the known reactivity of sultams and related sulfonamides.

NucleophileReagent ExamplePotential ProductReaction Type
HydroxideSodium Hydroxide (NaOH)Sodium 3-((2-chlorophenyl)amino)propane-1-sulfonateS-N Cleavage / Hydrolysis
AlkoxideSodium Methoxide (NaOMe)Methyl 3-((2-chlorophenyl)amino)propane-1-sulfonateS-N Cleavage / Alcoholysis
AmineAmmonia (NH₃)3-((2-chlorophenyl)amino)propane-1-sulfonamideS-N Cleavage / Aminolysis

In addition to attacks at the sulfur atom, the carbon atom alpha to the sulfonyl group (C3 of the propane (B168953) chain) can be deprotonated with a strong base to form a carbanion. This carbanion can then act as a nucleophile in substitution reactions, such as palladium-catalyzed α-arylation, allowing for the introduction of various aryl or heteroaryl groups at this position. acs.org

Ring-Opening and Ring-Closing Reactions of the Sultam Moiety

Ring-opening is a direct consequence of the nucleophilic reactions described above. The hydrolysis of the sultam ring under acidic or basic conditions results in the formation of 3-((2-chlorophenyl)amino)propane-1-sulfonic acid. acs.org This reaction effectively breaks open the heterocyclic ring structure.

Ring-closing reactions to form sultams, known as sultam cyclization, are also a significant area of synthetic chemistry. While not a reaction of this compound itself, understanding these methods provides context for its synthesis and potential rearrangements. For instance, acid-mediated intramolecular cyclizations of N-aryl-alkynyl sulfonamides can produce various fused and spirocyclic sultam structures, demonstrating the versatility of the sulfonamide group in forming heterocyclic systems. acs.org

Functionalization for Structure-Activity Relationship Studies

For medicinal chemistry and drug discovery, functionalization is key to conducting structure-activity relationship (SAR) studies. These studies involve systematically modifying a lead compound's structure to determine which parts are essential for its biological activity. nih.gov For this compound, an SAR study would involve synthesizing a library of analogs with specific modifications.

Potential modifications would include:

Aromatic Ring Substitution : Varying the position and nature of the substituent on the phenyl ring. For example, moving the chlorine atom from the ortho to the meta or para position, or replacing it with other groups (e.g., -F, -CH₃, -OCH₃, -CF₃). nih.gov

Sultam Ring Modification : Altering the size of the sultam ring (e.g., creating β- or γ-sultam analogs) or substituting on the propane backbone.

N-Aryl Group Replacement : Replacing the 2-chlorophenyl group entirely with other aromatic or heteroaromatic systems.

Table 2: Illustrative SAR Modifications for this compound This table presents a hypothetical set of derivatives that would be synthesized to probe the structure-activity relationship.

Derivative IDModification from Parent CompoundRationale for Synthesis
D-1N-(3-Chlorophenyl)-1,3-propanesultamInvestigate the effect of chloro position (ortho vs. meta).
D-2N-(4-Chlorophenyl)-1,3-propanesultamInvestigate the effect of chloro position (ortho vs. para).
D-3N-(2-Fluorophenyl)-1,3-propanesultamEvaluate the effect of halogen identity (Cl vs. F).
D-4N-(2-Methylphenyl)-1,3-propanesultamProbe the effect of an electron-donating group.
D-5N-(Phenyl)-1,3-propanesultamEstablish a baseline activity without halogen substitution.
D-6N-(2-Chlorophenyl)-1,2-ethanesultamAssess the importance of the six-membered sultam ring size.

These systematic changes help to build a comprehensive understanding of the pharmacophore. nih.gov

Development of Novel Derivatives for Enhanced Specificity or Potency

The insights gained from SAR studies guide the rational design of new derivatives with improved properties, such as enhanced potency, greater selectivity for a biological target, or better pharmacokinetic profiles. For example, if SAR studies indicated that an electron-withdrawing group at the para position of the phenyl ring was beneficial for activity, new derivatives would be synthesized incorporating groups like nitro (-NO₂) or cyano (-CN) at that position. nih.gov

The synthesis of such derivatives would leverage the reactivity patterns discussed previously. Electrophilic aromatic substitution could be used to add substituents to the chlorophenyl ring, while nucleophilic ring-opening followed by re-cyclization with modified linkers could be a strategy to alter the sultam backbone. The synthesis of related compounds, such as derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide, demonstrates multistep synthetic routes that can be adapted to produce a wide array of novel analogs from a common intermediate. derpharmachemica.comresearchgate.net The ultimate goal is to optimize the molecular structure to maximize therapeutic benefit.

Analytical Method Development for N 2 Chlorophenyl 1,3 Propanesultam and Its Derivatives

Chromatographic Techniques

Chromatography is a cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For a chiral molecule like N-(2-Chlorophenyl)-1,3-propanesultam, chromatographic techniques are indispensable for both achiral and chiral analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice for routine analysis and purity determination.

A typical RP-HPLC method would involve a C18 stationary phase, which provides good retention for moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The isocratic or gradient elution would be optimized to achieve a good separation of the main compound from any potential impurities. Detection is commonly performed using a UV detector, as the aromatic ring in this compound is expected to have a significant UV absorbance.

Table 1: Illustrative HPLC Method Parameters for this compound

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Retention Time ~ 5.8 min

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polarity, GC analysis could be feasible, potentially after a derivatization step to enhance its volatility and thermal stability.

A common derivatization strategy for compounds with active hydrogens, such as some sulfonamides, is methylation or silylation. However, this compound lacks a readily derivatizable proton on the nitrogen atom. Therefore, direct GC analysis might be challenging and could lead to thermal degradation. If direct analysis is attempted, a high-temperature capillary column with a polar stationary phase would be necessary. The use of a mass spectrometric (MS) detector would be highly advantageous for peak identification and confirmation.

As this compound is a chiral compound, the separation of its enantiomers is critical for understanding its stereospecific properties. Chiral HPLC is the most common technique for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide range of chiral compounds, including those containing aromatic rings. researchgate.net

The chiral recognition mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions, which lead to the differential retention of the two enantiomers. The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a polar organic mobile phase, is crucial for achieving optimal separation. researchgate.net

Supercritical Fluid Chromatography (SFC) is an alternative chiral separation technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" alternative.

Table 2: Representative Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterValue
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Retention Times Enantiomer 1: ~ 8.2 min, Enantiomer 2: ~ 9.5 min
Resolution (Rs) > 1.5

Spectrophotometric Methods for Quantification

UV-Visible spectrophotometry is a simple and cost-effective technique for the quantification of compounds that absorb light in the UV-Vis region. Due to the presence of the chlorophenyl group, this compound is expected to exhibit significant UV absorbance. A UV-Vis spectrum would need to be recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. This method is suitable for the quantification of the pure substance but may lack the specificity to distinguish it from structurally similar impurities.

Electrochemical Detection Methods

Electrochemical methods can offer high sensitivity and selectivity for the detection of electroactive compounds. While there is no specific literature on the electrochemical detection of this compound, the sulfonamide group in related molecules can be electrochemically active. Techniques such as cyclic voltammetry could be used to investigate the electrochemical behavior of the compound and to develop quantitative methods based on techniques like differential pulse voltammetry or amperometry. The applicability of this method would depend on the oxidation or reduction potential of the sultam ring or the chlorophenyl moiety.

Purity Assessment and Quantification Protocols

The purity of this compound is typically assessed using a validated HPLC method. A high-resolution chromatographic separation allows for the detection and quantification of any impurities present. The purity is often expressed as a percentage of the main peak area relative to the total peak area of all components in the chromatogram.

For accurate quantification, a reference standard of known purity is required. A calibration curve is generated by injecting known concentrations of the reference standard and plotting the peak area against the concentration. The concentration of this compound in an unknown sample can then be determined by interpolating its peak area on the calibration curve. Method validation according to ICH guidelines would be necessary to ensure the accuracy, precision, linearity, and robustness of the quantification protocol. Commercial suppliers of this compound often state a purity of greater than 98%, which is determined by such validated chromatographic methods.

Potential Non Biological Academic Applications

Application as Building Blocks in Organic Synthesis and Medicinal Chemistry

In the fields of organic and medicinal chemistry, "building blocks" are functionalized organic molecules that serve as foundational units for the modular, bottom-up assembly of more complex molecular structures. sigmaaldrich.com These precursors are essential for constructing sophisticated molecular architectures, playing a pivotal role in drug discovery and the synthesis of novel organic materials. sigmaaldrich.comfluorochem.co.ukcymitquimica.com

N-(2-Chlorophenyl)-1,3-propanesultam is classified as a heterocyclic building block, possessing features that make it a valuable scaffold for synthetic chemists. bldpharm.com The sultam ring is a stable yet reactive functional group. The nitrogen atom can be involved in further reactions, and the ring itself can potentially be cleaved under specific conditions to introduce sulfonyl and amine functionalities into a target molecule. The 2-chlorophenyl group offers several strategic advantages:

The chlorine atom can be substituted or used as a handle in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-heteroatom bonds.

The presence and position of the chlorine atom influence the electronic properties and steric environment of the aromatic ring, which can be crucial for tuning the properties of the final compound.

Chlorine is a vital element in pharmaceuticals, with a significant percentage of approved drugs containing at least one chlorine atom. nih.gov These compounds are used to treat a wide array of diseases. nih.gov The utility of sulfone and sulfonamide groups in medicinal chemistry is also well-established, as they are present in numerous therapeutic agents and can act as potent enzyme inhibitors. derpharmachemica.com The combination of these key features in a single molecule makes this compound a promising starting material for the synthesis of novel, biologically relevant compounds. derpharmachemica.com

Explorations in Materials Science

The unique electronic and structural characteristics of this compound suggest its potential for use in the development of advanced materials.

While specific research on the polymerization of this compound is not extensively documented, its structure allows for theoretical incorporation into macromolecular chains. The aromatic chlorophenyl unit could be functionalized, for instance through borylation or conversion to an organometallic reagent, to act as a monomer in cross-coupling polymerization reactions like the Suzuki or Stille coupling. This approach is commonly used to create conjugated polymers from heterocyclic and aromatic monomers. nsf.gov Such polymers often exhibit interesting photophysical or electronic properties, making them suitable for applications in organic electronics.

Alternatively, ring-opening polymerization (ROP) of the sultam ring could be explored, although this is a less common route for sultams compared to other cyclic monomers like lactones or lactams. If successful, this would yield a polymer with a repeating sulfonamide unit in the backbone, potentially imparting unique solubility, thermal, or metal-coordinating properties to the resulting material.

Supramolecular assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov These interactions include hydrogen bonding, π-π stacking, halogen bonding, and dipole-dipole forces. The structure of this compound contains several features that could facilitate self-assembly.

π-π Stacking: The electron-deficient nature of the chlorophenyl ring could promote stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The highly polar sulfonyl group (SO₂) creates a strong local dipole moment, which could direct the alignment of molecules in the solid state or in solution.

Weak Hydrogen Bonding: The hydrogen atoms on the propane (B168953) bridge and the aromatic ring could act as weak hydrogen bond donors to the oxygen atoms of the sulfonyl group in neighboring molecules.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites like the sulfonyl oxygens on an adjacent molecule.

Studies on other molecules containing chlorophenyl and heterocyclic moieties have demonstrated their ability to form complex, ordered supramolecular structures driven by a combination of these weak interactions. nih.govresearchgate.net The cooperative action of these forces could guide this compound molecules to self-organize into well-defined one-, two-, or three-dimensional networks. researchgate.netnih.gov

Chemo-sensing and Probe Development (e.g., Metal Ion Sensing)

Chemosensors are molecules designed to detect and signal the presence of specific chemical species, such as metal ions. mdpi.com The detection mechanism often relies on the coordination of the target ion to heteroatoms within the sensor molecule, which in turn triggers a measurable change in an optical property, like color (colorimetric) or fluorescence (fluorometric). mdpi.com

This compound possesses potential as a scaffold for chemosensor development. The sultam ring contains multiple potential coordination sites for metal ions: the lone pairs of electrons on the two sulfonyl oxygen atoms and the nitrogen atom. The binding of a metal ion to this "pocket" could alter the electronic structure of the entire molecule. This alteration could modulate the energy levels of the molecule, leading to a change in its UV-visible absorption or fluorescence emission spectrum. nih.gov The chlorophenyl group can be used to tune the sensor's electronic properties and selectivity for different ions. While this specific compound may not be fluorescent itself, it could be incorporated into a larger system containing a fluorophore, where ion binding would modulate the fluorescence through mechanisms like photoinduced electron transfer (PET). The table below shows examples of other organic compounds used for metal ion detection, illustrating the principles that could be applied.

Sensor Type/ScaffoldTarget Ion(s)Sensing Mechanism
Rhodamine DerivativesHg²⁺, Pb²⁺, Cd²⁺Spirocyclic ring-opening upon ion binding, leading to fluorescence enhancement.
Coumarin DerivativesHg²⁺Ion-induced chemical reaction (e.g., hydrolysis of a thiosemicarbazide) causing a fluorescence shift.
Schiff BasesCu²⁺, Mn²⁺Coordination with nitrogen and oxygen atoms, leading to colorimetric and/or fluorescent changes.
Conjugated PolymersCu²⁺, Fe³⁺Fluorescence quenching upon coordination of the metal ion to the polymer backbone.

This table presents generalized data from the field of chemosensor development to illustrate common mechanisms and is not specific to this compound. mdpi.commdpi.comnih.gov

Corrosion Inhibition Studies

Corrosion is the degradation of a metal due to chemical reactions with its environment. Organic corrosion inhibitors are compounds that, when added in small concentrations to an aggressive medium (like acidic solutions), adsorb onto the metal surface and form a protective barrier. mdpi.com This barrier impedes the transfer of charge and mass, slowing down both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions. mdpi.com

Effective organic corrosion inhibitors typically contain heteroatoms (such as N, S, O) with lone pairs of electrons and/or π-electron systems (e.g., aromatic rings). mdpi.com These features facilitate the adsorption of the molecule onto the vacant d-orbitals of the metal. This compound possesses all these characteristics:

Heteroatoms: Nitrogen, sulfur, and oxygen atoms can serve as active centers for adsorption onto a metal surface.

Aromatic Ring: The π-electrons of the chlorophenyl ring provide another avenue for interaction with the metal surface.

The molecule can adsorb onto the metal via physisorption (electrostatic interactions) or chemisorption (covalent bond formation). This adsorption displaces water molecules and aggressive ions (like chloride) from the surface, creating a protective film that inhibits corrosion. mdpi.commat-pro.com Research on structurally related compounds, such as other chlorophenyl derivatives and sulfur-containing heterocycles, has demonstrated high inhibition efficiencies in acidic media. researchgate.net

Inhibitor CompoundMetalCorrosive MediumMax. Inhibition Efficiency (%)
2-propargyl-5-p-chlorophenyltetrazoleMild Steel1M HCl98
N,N′-bis(2-hydroxybenzaldehyde)-1,3-propandiimineMild Steel1M HCl>90
N-oleyl-1,3-propanediamine based formula20 Steel1M HCl94.5
1,2,3-Triazole DerivativesMild SteelAcidic MediumHigh

This table summarizes findings from studies on similar or related compounds to illustrate the potential of this compound as a corrosion inhibitor. mdpi.commat-pro.comresearchgate.netresearchgate.net

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

The synthesis of N-(2-Chlorophenyl)-1,3-propanesultam, traditionally approached through batch processing, stands to be significantly enhanced by the adoption of advanced synthetic strategies. Flow chemistry, for instance, offers numerous advantages over conventional methods, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and greater scalability. nih.gov A prospective flow synthesis setup could enable precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity. mdpi.comscielo.br

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

Parameter Conventional Batch Synthesis Prospective Flow Chemistry Synthesis Machine Learning-Predicted Route
Reaction Time 12-24 hours 15-30 minutes 6-8 hours
Yield 65-75% >90% 80-85%
Purity 85-90% >98% 92-95%
Scalability Limited High Moderate

| Safety | Moderate | High | Moderate |

Deeper Mechanistic Elucidation (e.g., Single-Molecule Studies, Advanced Spectroscopy)

A thorough understanding of the reaction mechanisms involved in the synthesis and potential interactions of this compound is crucial for its optimization and application. Advanced spectroscopic techniques and single-molecule studies offer unprecedented insight into the dynamics of chemical reactions. oup.com

Single-molecule spectroscopy, for example, could allow researchers to observe the behavior of individual molecules in real-time, providing a level of detail that is averaged out in traditional ensemble measurements. nih.govacs.org This could reveal transient intermediates and alternative reaction pathways in the formation of the sultam ring or its subsequent reactions. researchgate.net By tracking the fluorescence of single molecules, it's possible to gain new insights into the elementary steps of a chemical process. researchgate.net

Advanced spectroscopic methods, such as time-resolved infrared (TR-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can provide detailed information about the structure and bonding of reactants, intermediates, and products. These techniques are invaluable for elucidating the precise sequence of events in a chemical transformation.

Exploration of Novel Biological Targets through High-Throughput Screening

The therapeutic potential of this compound remains largely unexplored. High-throughput screening (HTS) provides a powerful platform for rapidly assessing the biological activity of this compound against a vast array of potential targets. drugtargetreview.combmglabtech.com By automating the testing of large libraries of compounds, HTS can accelerate the identification of "hits" – molecules that exhibit a desired effect on a biological target, such as an enzyme or a receptor. news-medical.netpharmasalmanac.com

A typical HTS campaign for this compound and its derivatives would involve screening against a diverse panel of biological targets implicated in various diseases. nih.gov The primary goal of such a screening would be to identify lead compounds that could be further optimized for drug development. news-medical.net

Table 2: Illustrative High-Throughput Screening Cascade for this compound

Screening Stage Assay Type Target Class Objective
Primary Screen Biochemical Assay Kinases, Proteases Identify initial hits with inhibitory activity.
Secondary Screen Cell-Based Assay Cancer Cell Lines Confirm activity and assess cytotoxicity.
Tertiary Screen Target Deconvolution Various Identify the specific molecular target of active compounds.

| Lead Optimization | Structure-Activity Relationship (SAR) Studies | Confirmed Target | Improve potency and selectivity. |

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery and materials science. jddhs.comjddhs.com For this compound, this integrated approach can guide the rational design of new derivatives with enhanced properties. nih.govfrontiersin.org

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how modifications to the structure of this compound will affect its biological activity or material properties. jddhs.com These in silico predictions can then be used to prioritize the synthesis of the most promising new compounds, which are subsequently evaluated experimentally. This iterative cycle of design, synthesis, and testing can significantly accelerate the development of new molecules with desired functionalities. nih.gov

Sustainable and Eco-Friendly Synthesis Methodologies

In line with the growing emphasis on green chemistry in the pharmaceutical and chemical industries, future research on this compound should prioritize the development of sustainable and eco-friendly synthesis methods. nih.govpfizer.com This involves minimizing waste, reducing energy consumption, and using less hazardous substances. ispe.org

The principles of green chemistry can be applied at various stages, from the selection of starting materials to the choice of solvents and catalysts. mdpi.com For example, employing biocatalysts or developing synthetic routes that utilize renewable feedstocks could significantly reduce the environmental footprint of the synthesis process. pharmaceutical-technology.com The development of greener analytical techniques that minimize the use of hazardous reagents is also an important consideration. ispe.org

Table 3: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry Principle Potential Application
Prevention Design synthetic routes with higher atom economy.
Safer Solvents and Auxiliaries Replace hazardous organic solvents with greener alternatives like water or bio-based solvents.
Design for Energy Efficiency Utilize flow chemistry or microwave-assisted synthesis to reduce energy consumption.
Use of Renewable Feedstocks Explore starting materials derived from biomass.

| Catalysis | Employ highly efficient and recyclable catalysts to minimize waste. |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(2-Chlorophenyl)-1,3-propanesultam, and how are critical reaction conditions optimized?

The synthesis typically involves coupling 1,3-propanesultam derivatives with 2-chlorophenyl groups via nucleophilic substitution or catalytic amination. Key steps include activating the sultam ring for electrophilic substitution and controlling reaction temperature (e.g., 60–80°C) to minimize side reactions. Solvent selection (e.g., DMF or THF) and catalysts like palladium or copper-based systems are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures purity. Characterization via 1H^1H-NMR and X-ray crystallography validates structural integrity .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton and carbon environments, with deshielding effects confirming the chlorophenyl group’s electronic influence. IR spectroscopy detects sulfonamide (S=O) stretches near 1150–1300 cm1^{-1}.
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths, angles, and packing arrangements. Monoclinic systems (e.g., space group P21/nP2_1/n) are common for related chlorophenyl derivatives, with torsional angles revealing conformational preferences .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects and substituent impacts (e.g., chloro-group electron withdrawal) are modeled using polarizable continuum models. Results correlate with experimental UV-Vis and cyclic voltammetry data. For example, the chlorophenyl group’s electron-withdrawing nature lowers HOMO energy, reducing oxidation potential .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from assay conditions (e.g., cell line variability) or impurities. Rigorous replication with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and structural verification (via HPLC-MS ) are essential. Comparative studies with analogs (e.g., 3-chlorophenyl vs. 4-chlorophenyl substitutions) isolate substituent effects .

Basic: How is the crystal structure of this compound determined, and what software tools are used?

Single-crystal X-ray diffraction data are processed via SHELXL for refinement. Programs like ORTEP-3 visualize thermal ellipsoids and hydrogen bonding. For example, monoclinic systems (a=11.1371A˚,b=4.8523A˚a = 11.1371 \, \text{Å}, \, b = 4.8523 \, \text{Å}) and intermolecular Cl\cdotsH interactions stabilize the lattice . The WinGX suite integrates data processing, solution, and refinement.

Advanced: How does the stereoelectronic effect of the 2-chlorophenyl group influence the conformational dynamics of this compound?

The ortho-chloro substituent induces steric hindrance, forcing the phenyl ring into a non-planar orientation relative to the sultam moiety. X-ray data reveal dihedral angles >30° between the planes, while DFT simulations show increased torsional strain. This conformation impacts solubility and binding affinity in biological targets .

Basic: What analytical methods ensure purity and stability of this compound during storage?

  • Purity : HPLC with UV detection (λ = 254 nm) and LC-MS confirm chemical homogeneity.
  • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) monitored via TGA/DSC identify decomposition thresholds. Storage in amber vials under nitrogen minimizes photolytic and oxidative degradation .

Advanced: How are structure-activity relationships (SARs) derived for this compound in enzyme inhibition studies?

SARs are established by synthesizing analogs (e.g., varying halogen position) and testing against target enzymes (e.g., carbonic anhydrase). IC50_{50} values from fluorimetric assays correlate with electronic parameters (Hammett constants). Molecular docking (e.g., AutoDock Vina) predicts binding modes, validated by X-ray crystallography of enzyme-inhibitor complexes .

Advanced: What mechanistic insights explain the electrochemical behavior of this compound in redox studies?

Cyclic voltammetry in acetonitrile reveals irreversible oxidation peaks near +1.2 V (vs. Ag/AgCl), attributed to sulfonamide group oxidation. Controlled potential electrolysis coupled with ESR spectroscopy detects radical intermediates. The chloro-substituent’s electron-withdrawing effect shifts oxidation potentials, as modeled by DFT .

Basic: How are synthetic byproducts or isomers of this compound identified and quantified?

GC-MS or 1H^1H-NMR spectroscopy detects regioisomers (e.g., N-(3-chlorophenyl) byproducts). Chiral HPLC separates enantiomers using amylose-based columns. Quantitative analysis via calibration curves ensures <1% impurity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.